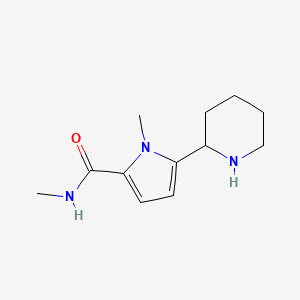
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
A study on the molecular interaction of related antagonists with the CB1 cannabinoid receptor identified distinct conformations and energetically stable models. This research provided insights into the steric binding interactions with the receptor, suggesting that such compounds might influence receptor activity through specific spatial orientation and electrostatic characteristics (Shim et al., 2002).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis of new substituted 1H-1-pyrrolylcarboxamides, aiming to develop compounds with potential pharmacological interest. This research highlighted the versatility of pyrrole derivatives in drug development and their characterization using various analytical techniques (Bijev et al., 2003).
Antibacterial and Enzyme Inhibition Applications
Research into DNA gyrase B inhibitors synthesized a focused library of compounds, including pyrrole-2-carboxamides, to combat bacterial resistance. This work underscored the compound's potential in developing new antibacterial agents with a specific mechanism of action (Jukič et al., 2017).
Anticancer and Antiproliferative Activity
The evaluation of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives for anticancer activity revealed some compounds exhibiting significant antiproliferative effects against various cancer cell lines. This study highlighted the therapeutic potential of pyrrole derivatives in oncology (Rasal et al., 2020).
Molecular Imaging Applications
One study synthesized a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, demonstrating the utility of pyrrole derivatives in diagnostic imaging and their contribution to understanding and treating cancer (Wang et al., 2005).
properties
IUPAC Name |
N,1-dimethyl-5-piperidin-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-13-12(16)11-7-6-10(15(11)2)9-5-3-4-8-14-9/h6-7,9,14H,3-5,8H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOVMQKSPQJJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(N1C)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

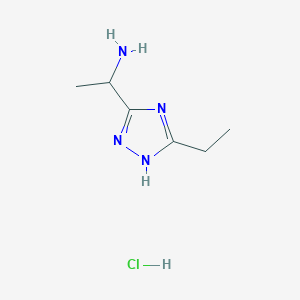
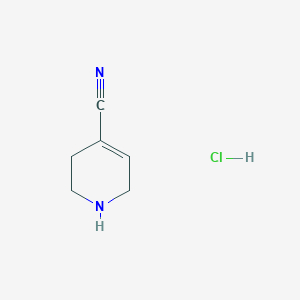
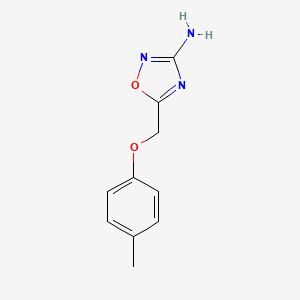
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
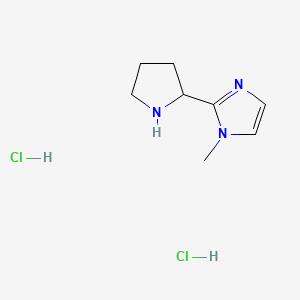
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
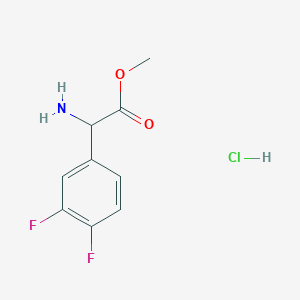
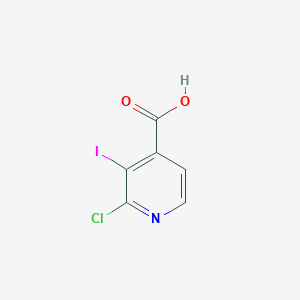

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
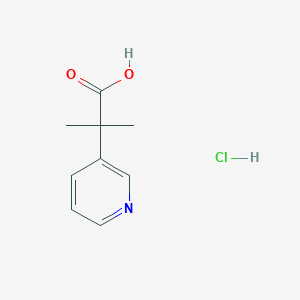

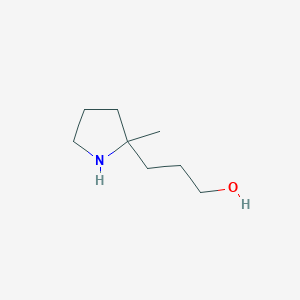
![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)